4-Nitrosohydrochlorothiazide

Overview

Description

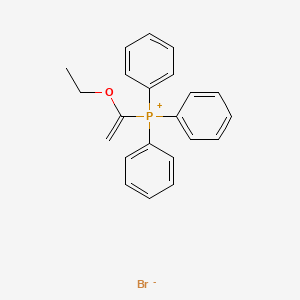

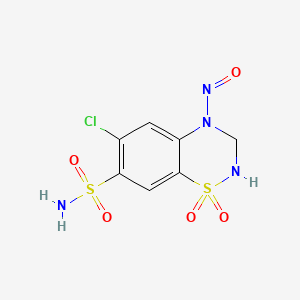

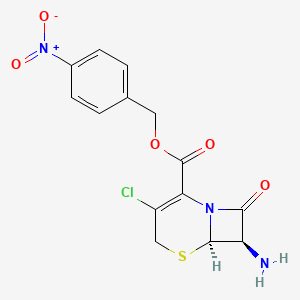

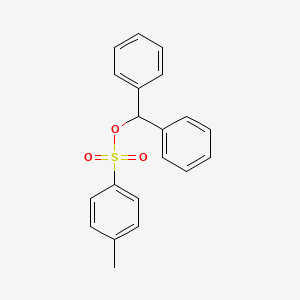

4-Nitrosohydrochlorothiazide is a derivative of hydrochlorothiazide, a widely used thiazide diuretic. This compound is of significant interest due to its potential formation as a nitrosamine impurity in hydrochlorothiazide-containing products. Nitrosamines are known for their potential mutagenic and carcinogenic properties, making the study of this compound crucial for ensuring the safety of pharmaceutical products .

Mechanism of Action

Target of Action

4-Nitrosohydrochlorothiazide is a derivative of Hydrochlorothiazide (HCTZ), a thiazide-type diuretic medication . HCTZ is primarily used for the treatment of hypertension and edema . The primary targets of HCTZ are the epithelial cells of the distal convoluted tubule . It is transported into these cells by the organic anion transporters OAT1, OAT3, and OAT4 .

Mode of Action

Once inside the epithelial cells, HCTZ is transported to the lumen of the tubule by multidrug resistance associated protein 4 (MRP4) . As a diuretic, HCTZ inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by HCTZ. HCTZ’s action leads to increased excretion of sodium, chloride, and water, affecting the body’s fluid balance and blood pressure

Pharmacokinetics

For hctz, it is known that the onset of diuresis occurs approximately 2 hours after administration, with a peak effect at 4 to 6 hours . The half-life of elimination is approximately 6 to 15 hours .

Result of Action

It is known that hctz leads to increased excretion of sodium, chloride, and water, which can reduce blood pressure and decrease edema

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the formation of nitroso hydrochlorothiazide in the formulated drug product could potentially occur as a result of Nitrosation of HCTZ through interaction with traces of nitrite in excipients

Biochemical Analysis

Biochemical Properties

It is known that it degrades rapidly at pH values 6 to 8 . The main degradation products identified are formaldehyde, thiatriazine, and aminobenzenesulfonic acid derivative .

Cellular Effects

It is known that it degrades rapidly in physiologically relevant aqueous conditions .

Molecular Mechanism

It is known that it degrades rapidly at pH values 6 to 8 . The corresponding aryl diazonium salt, which would be obtained from metabolic activation of 4-Nitrosohydrochlorothiazide, is not observed in the this compound degradation pathway .

Temporal Effects in Laboratory Settings

This compound degrades rapidly at pH values 6 to 8 . Interestingly, degradation of this compound at pH values from 5 to 1 is significantly slower and provides a different impurity profile when compared to the profile generated between pH 6 and 8 .

Metabolic Pathways

Preparation Methods

The synthesis of 4-Nitrosohydrochlorothiazide typically involves the nitrosation of hydrochlorothiazide. This process can occur under specific conditions where hydrochlorothiazide interacts with nitrite ions, often in the presence of acidic conditions. The reaction can be represented as follows:

[ \text{Hydrochlorothiazide} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial production methods focus on controlling the conditions to minimize the formation of this impurity. This involves careful monitoring of the pH and the presence of nitrite ions during the manufacturing process .

Chemical Reactions Analysis

4-Nitrosohydrochlorothiazide undergoes several types of chemical reactions, including:

Oxidation: This reaction can lead to the formation of various degradation products, including formaldehyde and aminobenzenesulfonic acid derivatives.

Reduction: Under reducing conditions, this compound can revert to hydrochlorothiazide.

Substitution: The nitroso group can be substituted under specific conditions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Nitrosohydrochlorothiazide is primarily studied for its potential as a nitrosamine impurity in pharmaceutical products. Its applications in scientific research include:

Pharmaceutical Analysis: Used as a reference standard for the detection and quantification of nitrosamine impurities in hydrochlorothiazide-containing products.

Toxicological Studies: Investigated for its mutagenic and carcinogenic potential to ensure the safety of pharmaceutical products.

Chemical Research: Studied for its reactivity and stability under various conditions to understand its behavior and potential risks.

Comparison with Similar Compounds

4-Nitrosohydrochlorothiazide is similar to other nitrosamine compounds, such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are also known for their mutagenic and carcinogenic properties. this compound is unique due to its specific formation from hydrochlorothiazide and its distinct chemical structure. Similar compounds include:

- N-Nitrosodimethylamine (NDMA)

- N-Nitrosodiethylamine (NDEA)

- N-Nitrosomethylaminobutyric Acid (NMBA)

These compounds share similar concerns regarding their presence as impurities in pharmaceutical products and their potential health risks .

Properties

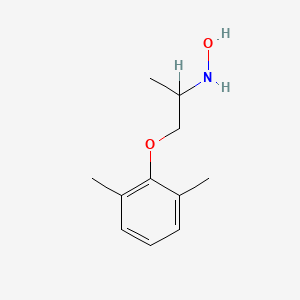

IUPAC Name |

6-chloro-4-nitroso-1,1-dioxo-2,3-dihydro-1λ6,2,4-benzothiadiazine-7-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O5S2/c8-4-1-5-7(2-6(4)18(9,14)15)19(16,17)10-3-12(5)11-13/h1-2,10H,3H2,(H2,9,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNIRHJVSXLTEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NS(=O)(=O)C2=CC(=C(C=C2N1N=O)Cl)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00213219 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63779-86-2 | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063779862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrosohydrochlorothiazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00213219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-2-[3-(dimethylamino)propyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B3061114.png)

![Propanoic acid, 2-[4-(2-aminoethyl)phenoxy]-2-methyl-](/img/structure/B3061135.png)